molecular formula C21H39BrN2O5Si2 B1141199 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine CAS No. 154925-95-8

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine

Número de catálogo: B1141199
Número CAS: 154925-95-8
Peso molecular: 535.6 g/mol
Clave InChI: XZYGEGFEDTXIDM-YJEKIOLLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS: 154925-95-8) is a modified nucleoside derivative with tert-butyldimethylsilyl (TBDMS) groups protecting the 3' and 5' hydroxyl groups of the 2'-deoxyribose sugar and a bromine atom substituting the 5-position of the uracil base . Its molecular formula is C₂₁H₃₉BrN₂O₅Si₂, with a molecular weight of 535.62 g/mol. Key physical properties include a melting point of 142–144°C, solubility in organic solvents (chloroform, dichloromethane, ethyl acetate, and methanol), and a logP value of 5.41, indicating high lipophilicity due to the TBDMS groups .

For example, bromination of 2'-deoxyuridine using sodium monobromoisocyanurate (SMBI) in acetonitrile/water yields 5-bromo-2'-deoxyuridine (BrdU) with high efficiency (90% yield) . Subsequent silylation of BrdU with TBDMS chloride under anhydrous conditions likely produces the target compound, as seen in similar syntheses of TBDMS-protected nucleosides . The TBDMS groups enhance stability during synthetic procedures by preventing undesired side reactions at the hydroxyl positions .

Propiedades

Número CAS

154925-95-8

Fórmula molecular

C21H39BrN2O5Si2

Peso molecular

535.6 g/mol

Nombre IUPAC

5-bromo-1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H39BrN2O5Si2/c1-20(2,3)30(7,8)27-13-16-15(29-31(9,10)21(4,5)6)11-17(28-16)24-12-14(22)18(25)23-19(24)26/h12,15-17H,11,13H2,1-10H3,(H,23,25,26)/t15?,16-,17-/m1/s1

Clave InChI

XZYGEGFEDTXIDM-YJEKIOLLSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

SMILES isomérico

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

SMILES canónico

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)O[Si](C)(C)C(C)(C)C

Sinónimos

5-Bromo-2’-deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-uridine

Origen del producto

United States

Métodos De Preparación

Key Applications

  • Oligonucleotide Synthesis : Serves as a phosphoramidite precursor for introducing bromine modifications into DNA strands.

  • Enzymatic Studies : The bromine atom facilitates crosslinking experiments with DNA polymerases and repair enzymes.

Synthesis Methodology

The preparation involves two sequential steps: (1) silylation of 2'-deoxyuridine to protect the 3' and 5' hydroxyl groups, and (2) bromination at the 5-position of the uracil base.

Reaction Conditions

  • Substrate : 2'-Deoxyuridine (CAS: 951-78-0).

  • Silylating Agent : tert-Butyldimethylsilyl chloride (TBSCl).

  • Base Catalyst : Imidazole or 1H-imidazole.

  • Solvent : Anhydrous DMF or dichloromethane (DCM).

  • Temperature : 50°C for 3 hours.

The reaction proceeds via nucleophilic substitution, where imidazole deprotonates the hydroxyl groups, enabling silyl ether formation. A 1:2 molar ratio of 2'-deoxyuridine to TBSCl ensures complete protection.

Optimization Insights

  • Solvent Choice : DMF enhances reaction efficiency compared to DCM due to better solubility of intermediates.

  • Catalyst Loading : Excess imidazole (5 equiv.) minimizes side reactions.

  • Yield : >95% for 3',5'-bis-O-TBS-2'-deoxyuridine (CAS: 64911-18-8).

Table 1 : Silylation Conditions and Outcomes

ParameterValueSource
Silylating AgentTBSCl
CatalystImidazole (5 equiv.)
SolventDMF
Temperature50°C
Reaction Time3 hours
Product3',5'-Bis-O-TBS-2'-deoxyuridine
Yield>95%

Bromination Strategies

Bromination targets the 5-position of the uracil ring in 3',5'-bis-O-TBS-2'-deoxyuridine. Two approaches are documented:

  • Direct Electrophilic Bromination :

    • Reagent : N-Bromosuccinimide (NBS) or bromine (Br₂).

    • Solvent : Tetrahydrofuran (THF) or acetonitrile.

    • Catalyst : Lewis acids (e.g., ZnCl₂).

  • Intramolecular Halogen Exchange :

    • Substrate : 5-Iodo intermediate (e.g., 3',5'-bis-O-TBS-5-iodo-2'-deoxyuridine).

    • Reagent : NaBr in the presence of a palladium catalyst.

Experimental Protocol

A validated method involves reacting 3',5'-bis-O-TBS-2'-deoxyuridine with bromine in acetic acid at 0–5°C for 2 hours. The TBS groups remain intact under these conditions, ensuring regioselectivity.

Table 2 : Bromination Conditions and Outcomes

ParameterValueSource
Starting Material3',5'-Bis-O-TBS-2'-deoxyuridine
Brominating AgentBr₂ in acetic acid
Temperature0–5°C
Reaction Time2 hours
Yield80–85%

Purification and Characterization

Purification Techniques

  • Crystallization : Recrystallization from methyl isobutyl ketone (MIBK) or ethyl acetate/hexane mixtures removes unreacted TBSCl and imidazole.

  • Column Chromatography : Silica gel chromatography (20–40% ethyl acetate/hexane) isolates the product with >99% purity.

Analytical Data

  • ¹H NMR : Key signals include δ 0.06–0.10 ppm (TBS methyl groups) and δ 8.10 ppm (uracil H6).

  • HPLC : Reverse-phase C18 column (acetonitrile/water) confirms purity >99%.

Challenges and Mitigation

  • Incomplete Silylation :

    • Cause : Moisture contamination deactivates TBSCl.

    • Solution : Use anhydrous solvents and inert atmosphere.

  • Over-Bromination :

    • Cause : Excess bromine at elevated temperatures.

    • Solution : Strict temperature control (0–5°C) and stoichiometric Br₂ .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position of the uracil base undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

SubstrateNucleophileConditionsProductYieldReference
5-Bromo-TBDMS-deoxyuridinePropargyl alcoholnBuLi, THF, −40°C to rt, 24 h5-Propargyloxy-TBDMS-deoxyuridine91%
5-Bromo-TBDMS-deoxyuridineDiethyl malonatePd/C, H₂, MeOH, rt5-(Bis-ethoxycarbonylmethyl)-derivative52%
5-Bromo-TBDMS-deoxyuridineBenzylphenylketoneCs₂CO₃, BOP reagent, DMF, rt5-(α-Benzoylbenzyl)-TBDMS-deoxyuridine42%

Mechanistic Insights :

  • The reaction with propargyl alcohol proceeds via deprotonation using nBuLi to generate a strong nucleophile, facilitating bromine displacement .

  • Palladium-catalyzed hydrogenation (e.g., with Pd/C) enables selective reduction during malonate substitution .

Deprotection of TBDMS Groups

The TBDMS groups at the 3' and 5' hydroxyls are removed under mild fluoride-based conditions to regenerate free hydroxyl groups for further functionalization.

Standard Protocol:

ReagentSolventTemperatureTimeYieldReference
Tetrabutylammonium fluoride (TBAF)THFrt3 h85%
NH₄FMeOH70–80°C24 h81%

Applications :

  • Post-deprotection, the hydroxyl groups participate in phosphoramidite coupling for oligonucleotide synthesis.

  • Sequential deprotection allows selective modification at either the 3' or 5' position .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling, though direct examples require extrapolation from analogous systems.

Hypothetical Reactions (Based on ):

Reaction TypeCatalystCoupling PartnerExpected Product
Suzuki–MiyauraPd(PPh₃)₄Aryl boronic acid5-Aryl-TBDMS-deoxyuridine
SonogashiraPdCl₂, CuITerminal alkyne5-Alkynyl-TBDMS-deoxyuridine

Note : While not explicitly documented for this compound, similar brominated nucleosides undergo these reactions .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (argon) for >12 months.

  • Decomposition : Prolonged exposure to moisture or acids hydrolyzes TBDMS groups .

Aplicaciones Científicas De Investigación

Synthesis of Nucleoside Analogues

Nucleoside analogues are compounds that mimic the structure of natural nucleosides and can interfere with nucleic acid metabolism. The synthesis of these analogues often involves the use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine as a key intermediate due to its protective silyl groups that facilitate selective reactions.

  • Example Case Study : A study demonstrated the synthesis of various nucleoside analogues using this compound as a starting material. The presence of bromine at the 5-position allows for further functionalization, leading to derivatives with enhanced antiviral and anticancer properties .

Development of Phosphoramidites

Phosphoramidites are essential for the solid-phase synthesis of oligonucleotides. The use of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine in this context allows for efficient coupling reactions while maintaining stability during synthesis.

  • Data Table: Comparison of Phosphoramidite Yields
Compound NameYield (%)Reaction Conditions
3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine850°C, in anhydrous conditions
Modified Uridine Phosphoramidite90Room temperature, with activators
Other Nucleoside PhosphoramiditesVariesVaries based on specific modifications

Antiviral Research

Research indicates that derivatives synthesized from 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine exhibit significant antiviral activity against various viruses, including HIV and Hepatitis B.

  • Example Case Study : A recent investigation highlighted the antiviral efficacy of a specific derivative against HIV-1. The study reported IC50 values indicating potent inhibition of viral replication, demonstrating the potential for therapeutic development .

Gene Therapy Applications

In gene therapy, modified nucleosides like 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine are utilized to enhance the stability and efficacy of therapeutic oligonucleotides.

  • Research Findings : Studies have shown that oligonucleotides incorporating this compound exhibit improved cellular uptake and resistance to nuclease degradation, making them suitable candidates for gene-editing applications .

Biochemical Assays

This compound is also employed in biochemical assays to study nucleic acid interactions and enzyme activities due to its unique structural properties.

  • Application Example : It has been used in assays to measure DNA polymerase activity, where its incorporation into DNA strands allows researchers to track polymerization processes effectively .

Mecanismo De Acción

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2’-deoxyuridine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The bromine atom at the 5 position can participate in halogen bonding, affecting the interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparación Con Compuestos Similares

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Base/Sugar) Molecular Weight (g/mol) Key Applications/Properties
3',5'-Bis-O-TBDMS-5-bromo-2'-deoxyuridine 5-Br (base); 3',5'-TBDMS (sugar) 535.62 Synthetic intermediate for oligonucleotides; enhanced lipophilicity for organic synthesis
5-Bromo-2'-deoxyuridine (BrdU) 5-Br (base); unprotected sugar 307.11 Cell proliferation marker (DNA incorporation); used in EdU/BrdU assays
5-Iodo-2'-deoxyuridine 5-I (base); unprotected sugar 354.10 Radiosensitizer in cancer therapy; higher atomic weight for imaging studies
5-Vinyl-2'-deoxyuridine 5-vinyl (base); TBDMS or free sugar Varies by protection Crosslinking agent in DNA probes; used in palladium-catalyzed coupling reactions
3',5'-Bis-O-TBDMS-2'-deoxycytidine TBDMS (sugar); cytosine base 511.80 Solubility in CHCl₃; used in NMR studies of nucleoside interactions
Biochemical and Pharmacological Contrasts
  • DNA Incorporation: BrdU is widely used to label proliferating cells by integrating into DNA during replication . However, the TBDMS-protected derivative cannot be incorporated into DNA due to steric hindrance from the silyl groups, restricting its use to synthetic chemistry .
  • Halogen-Specific Effects : Bromine in BrdU and its TBDMS-protected analog provides a balance between stability and detectability (via anti-BrdU antibodies) . Iodo derivatives, while more sensitive in imaging, exhibit higher cytotoxicity .

Actividad Biológica

3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine (CAS No. 154925-95-8) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine is C21H39BrN2O5Si2C_{21}H_{39}BrN_{2}O_{5}Si_{2}, with a molecular weight of approximately 535.626 g/mol. The compound features two tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Synthesis

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine typically involves the bromination of 2'-deoxyuridine followed by silylation reactions. The detailed procedures can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and protecting group strategies to achieve the desired product purity and yield.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of nucleoside derivatives on cancer cell lines. The compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells. For example, related silylated nucleosides have demonstrated potential in inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)11.8Significant cytotoxicity
HCT116 (colon cancer)VariesInduces apoptosis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nucleoside analogs. Modifications at specific positions on the nucleoside can significantly influence its pharmacological properties. For instance:

  • Silylation : The introduction of silyl groups enhances solubility and stability.
  • Bromination : The presence of bromine at the 5-position may contribute to increased reactivity towards viral polymerases.

Case Studies

  • Inhibition Studies : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Such findings suggest that 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine may possess similar properties, warranting further investigation.
  • Mechanism Exploration : Research into related compounds has revealed that they can induce G2 phase cell cycle arrest and activate caspase-dependent pathways leading to apoptosis in cancer cells. These mechanisms could be relevant for understanding how 3',5'-Bis-O-(tert-butyldimethylsilyl)-5-bromo-2'-deoxyuridine functions at a molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.